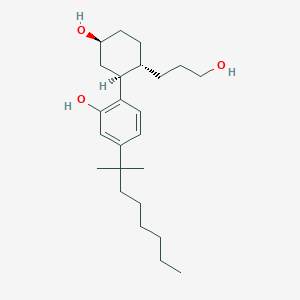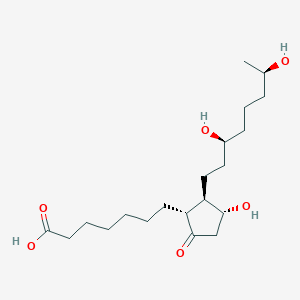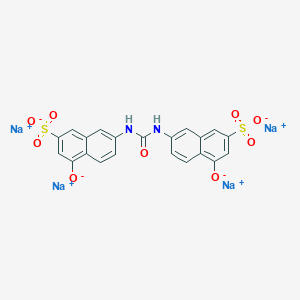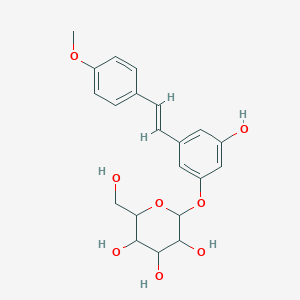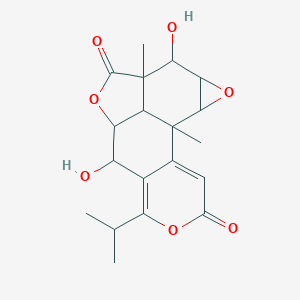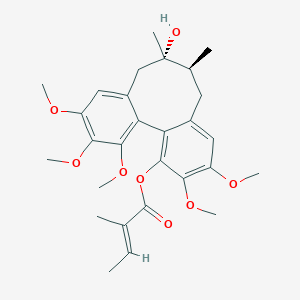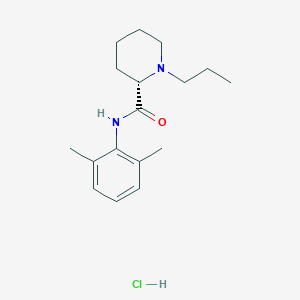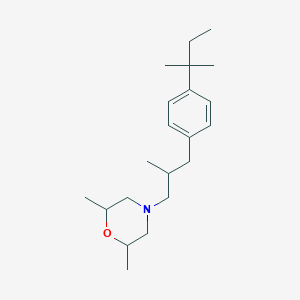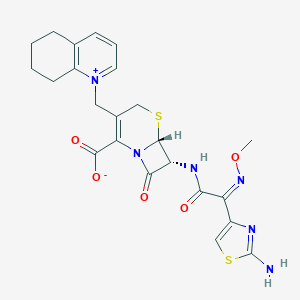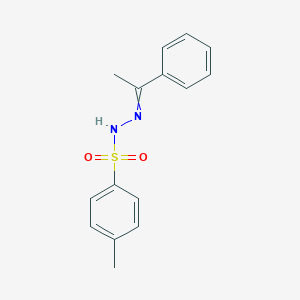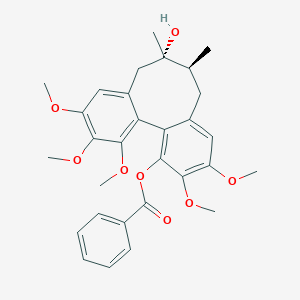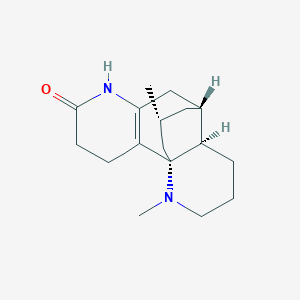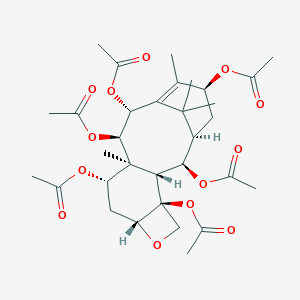
1-脱羟基紫杉醇 IV
描述
1-Dehydroxybaccatin IV is a taxane diterpene, a class of compounds known for their complex structures and significant biological activities. This compound is derived from the yew tree (Taxus species) and is a crucial intermediate in the biosynthesis of paclitaxel, a well-known anticancer drug .
科学研究应用
1-Dehydroxybaccatin IV has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: 1-Dehydroxybaccatin IV can be synthesized through various methods. One common approach involves the use of taxadiene hexa-acetate as a starting material, which undergoes a series of enzymatic reactions to form 1-dehydroxybaccatin IV . The reaction conditions typically involve the use of specific enzymes such as taxane oxetanase 1 (TOT1) and taxadiene 5α-hydroxylase (T5αH), which facilitate the formation of the oxetane ring structure .
Industrial Production Methods: Industrial production of 1-dehydroxybaccatin IV often relies on plant cell cultures or biomass from Taxus species. The compound is extracted and purified using various chromatographic techniques. Advances in metabolic engineering and synthetic biology have also enabled the heterologous production of 1-dehydroxybaccatin IV in microbial systems .
化学反应分析
1-Dehydroxybaccatin IV undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where hydrogen atoms are added to the molecule, typically using reducing agents like sodium borohydride.
Substitution: Various functional groups in 1-dehydroxybaccatin IV can be substituted with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Formation of hydroxylated derivatives.
Reduction Products: Formation of reduced taxane derivatives.
Substitution Products: Formation of halogenated or alkylated taxane derivatives.
作用机制
The mechanism of action of 1-dehydroxybaccatin IV involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
相似化合物的比较
1-Dehydroxybaccatin IV is unique due to its specific structure and role in the biosynthesis of paclitaxel. Similar compounds include:
Baccatin III: Another intermediate in the biosynthesis of paclitaxel.
10-Deacetylbaccatin III: A precursor in the semisynthesis of paclitaxel.
Baccatin VI, VIII, IX, X: Other taxane derivatives with similar structures but different functional groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each unique in its applications and properties .
属性
IUPAC Name |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKUVKACGPNGN-CZYGJQDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?
A1: The discovery of 1-dehydroxybaccatin IV in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.
Q2: What structural features characterize 1-dehydroxybaccatin IV?
A2: 1-dehydroxybaccatin IV is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.
Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of 1-dehydroxybaccatin IV and related compounds?
A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain 1-dehydroxybaccatin IV, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.
Q4: What are the potential implications of finding 1-dehydroxybaccatin IV alongside other specific taxanes?
A4: The co-occurrence of 1-dehydroxybaccatin IV with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


